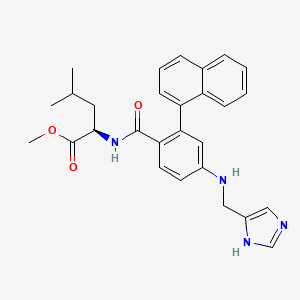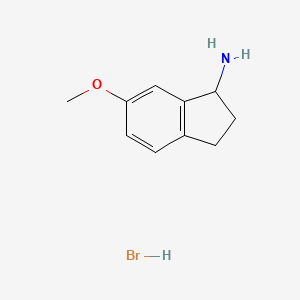
6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-indan-1-yl amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molar mass of 199.68 g/mol . It is also known by other names such as 1-Amino-6-methoxyindan hydrochloride and 6-Methoxy-1-aminoindan hydrochloride . This compound appears as white crystals and has a melting point of approximately 169-171°C . It is soluble in water and is commonly used as a pharmaceutical intermediate, particularly in the synthesis of antidepressant drugs .
Méthodes De Préparation
The preparation of 6-Methoxy-indan-1-yl amine hydrochloride typically involves the reaction of 1-amino-6-methoxyindan with hydrochloric acid . The specific synthetic routes and conditions can vary depending on the laboratory setup and the chosen method. One common method involves heating the intermediate in a solution of ethanolic hydrochloric acid, which results in the formation of the desired compound . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.
Analyse Des Réactions Chimiques
6-Methoxy-indan-1-yl amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group or the methoxy group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
6-Methoxy-indan-1-yl amine hydrochloride has several scientific research applications:
Biology: In biological research, it is used to study the effects of certain drugs and to develop new therapeutic agents.
Industry: It is used in the production of dyes and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-indan-1-yl amine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its use as a pharmaceutical intermediate, it is involved in the synthesis of compounds that affect neurotransmitter levels in the brain, thereby exerting antidepressant effects. The exact molecular targets and pathways depend on the final drug product synthesized from this intermediate.
Comparaison Avec Des Composés Similaires
6-Methoxy-indan-1-yl amine hydrochloride can be compared with other similar compounds such as:
- 6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
- 2,3-Dihydro-6-methoxy-1H-inden-1-amine hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 6-Methoxy-indan-1-yl amine hydrochloride lies in its specific use as an intermediate in the synthesis of antidepressant drugs and its solubility in water, which makes it suitable for various chemical reactions and applications .
Propriétés
Formule moléculaire |
C10H14BrNO |
|---|---|
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrobromide |
InChI |
InChI=1S/C10H13NO.BrH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H |
Clé InChI |
ZYXDXEOMWWAJBE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC2N)C=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


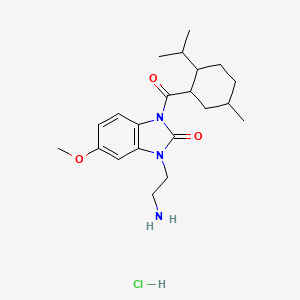
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
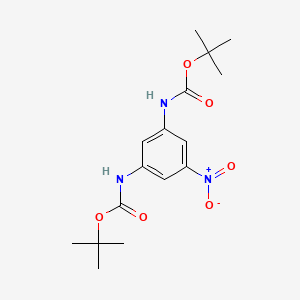
![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)
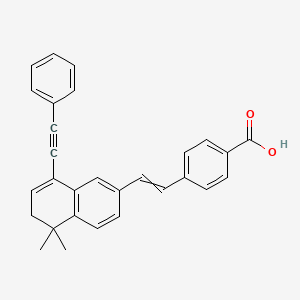
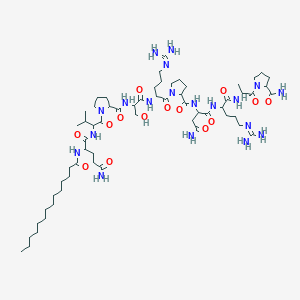
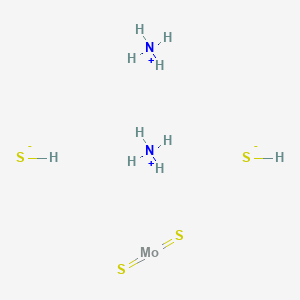
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15286952.png)
![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)
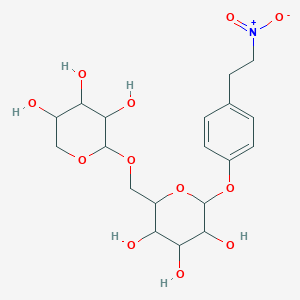
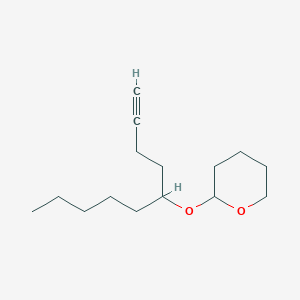
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)
![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)
